molecular formula C14H19NO2 B054299 Methyl 1-benzylpiperidine-2-carboxylate CAS No. 124619-69-8

Methyl 1-benzylpiperidine-2-carboxylate

Cat. No.: B054299
CAS No.: 124619-69-8
M. Wt: 233.31 g/mol
InChI Key: BFVMYXXBFRSMJP-UHFFFAOYSA-N
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Description

Methyl 1-benzylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methyl esters. One common method involves the use of methanol as a solvent and irradiation with UV or visible light. The reaction is carried out in a Pyrex pressure tube, where the contents are degassed, purged with argon, warmed to room temperature, and then purged with carbon monoxide. The mixture is then pressurized with 50-90 psi of carbon monoxide and irradiated for six days .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Methyl 1-benzylpiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Benzylpiperidine: Similar to Methyl 1-benzylpiperidine-2-carboxylate but without the ester group.

    Methylpiperidine: Lacks the benzyl group but contains the ester functionality.

Uniqueness

This compound is unique due to the presence of both benzyl and ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-benzylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVMYXXBFRSMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440030
Record name Methyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124619-69-8
Record name Methyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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